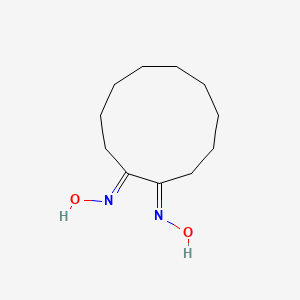

1,2-Cycloundecanedione dioxime

Description

BenchChem offers high-quality 1,2-Cycloundecanedione dioxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cycloundecanedione dioxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(NE)-N-[(2E)-2-hydroxyiminocycloundecylidene]hydroxylamine |

InChI |

InChI=1S/C11H20N2O2/c14-12-10-8-6-4-2-1-3-5-7-9-11(10)13-15/h14-15H,1-9H2/b12-10+,13-11+ |

InChI Key |

KAIGUKVIVGSZBF-DCIPZJNNSA-N |

Isomeric SMILES |

C1CCCC/C(=N\O)/C(=N/O)/CCCC1 |

Canonical SMILES |

C1CCCCC(=NO)C(=NO)CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

1,2-Cycloundecanedione dioxime CAS 18310-16-2 properties

The following technical guide details the properties, synthesis, and applications of 1,2-Cycloundecanedione dioxime (CAS 18310-16-2).

CAS Registry Number: 18310-16-2 Chemical Class: Cyclic Vicinal Dioxime / Chelating Ligand

Executive Summary

1,2-Cycloundecanedione dioxime is a specialized organic ligand belonging to the family of cyclic vicinal dioximes (vic-dioximes).[1] Structurally homologous to well-known analytical reagents like dimethylglyoxime (DMG) and 1,2-cyclohexanedione dioxime (Nioxime), this compound features an eleven-membered saturated carbon ring fused to a bis-oxime functional group.

Its primary utility lies in coordination chemistry and analytical science , where it serves as a selective chelating agent for transition metals—specifically Nickel(II), Palladium(II), and Copper(II). The large cycloalkane ring imparts unique solubility profiles and steric properties compared to its smaller-ring analogs, influencing the stability and extraction efficiency of its metal complexes.

Chemical & Physical Identity

The compound consists of a cycloundecane backbone where two adjacent carbons are double-bonded to oxime groups (=N-OH). This anti-configuration is critical for its ability to form square-planar complexes with metal ions.

Physicochemical Properties

| Property | Value / Description | Source/Note |

| IUPAC Name | 1,2-Cycloundecanedione dioxime | Standard Nomenclature |

| Molecular Formula | C₁₁H₂₀N₂O₂ | Calculated |

| Molecular Weight | 212.29 g/mol | Calculated |

| Appearance | Crystalline Solid (White to off-white) | Predicted based on homologs |

| Boiling Point | 335.5 ± 52.0 °C (at 760 mmHg) | Predicted [1] |

| Flash Point | 156.7 ± 30.7 °C | Predicted [1] |

| Solubility | Soluble in Ethanol, MeOH, DMSO; Insoluble in Water | Lipophilic ring effect |

| pKa | ~10.5 (First oxime proton) | Est. from vic-dioximes [2] |

Note on Data: As a specialized research chemical, experimental physical constants are limited. Values marked "Predicted" are derived from quantitative structure-property relationship (QSPR) models and homologous series extrapolation.

Synthesis & Characterization Protocols

The synthesis of 1,2-cycloundecanedione dioxime follows the classical nitrosation-oximation pathway or the direct oximation of the 1,2-diketone. The protocol below describes the most robust route: Oximation of 1,2-Cycloundecanedione .

Experimental Workflow

Reagents:

-

Precursor: 1,2-Cycloundecanedione (prepared via SeO₂ oxidation of cycloundecanone).

-

Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl).

-

Base: Sodium Acetate (NaOAc) or Pyridine.

-

Solvent: Ethanol (95%).

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 1,2-cycloundecanedione in 30 mL of ethanol in a round-bottom flask.

-

Reagent Addition: Add 25 mmol (2.5 eq) of Hydroxylamine Hydrochloride.

-

Buffering: Add 30 mmol of Sodium Acetate to buffer the solution (liberating free NH₂OH).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (Silica, EtOAc:Hexane).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. The dioxime should precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 1,2-cycloundecanedione dioxime.

Synthesis Pathway Diagram

Figure 1: Synthetic route from cycloundecanone to the target dioxime via selenium dioxide oxidation and subsequent oximation.[1][2][3][4][5]

Coordination Chemistry & Reactivity

The defining characteristic of CAS 18310-16-2 is its ability to act as a bis-bidentate ligand . It coordinates to metal ions through the nitrogen atoms of the oxime groups.

Mechanism of Chelation

When reacting with divalent transition metals (M²⁺ = Ni, Pd, Cu), the ligand deprotonates at one oxime group per molecule. Two ligand molecules coordinate to one metal ion in a square-planar geometry.

-

Stabilization: The complex is stabilized by two strong intramolecular hydrogen bonds (O-H···O) between the oxime oxygens.[6]

-

Selectivity:

-

Nickel(II): Forms a characteristic red precipitate in weak base (ammonia/citrate buffer).

-

Palladium(II): Forms a yellow precipitate in dilute acid.

-

Metal Complexation Diagram

Figure 2: Square-planar coordination geometry of the Ni(II) complex. Note the stabilization via intramolecular hydrogen bonding (red dashed lines).

Applications

Analytical Chemistry[8][9][10]

-

Gravimetric Analysis: Used for the precise determination of Nickel in steel or alloy samples. The large molecular weight of the complex (compared to Ni-DMG) provides a favorable gravimetric factor (lower % metal in the precipitate), theoretically reducing weighing errors [3].

-

Spectrophotometry: The metal complexes are often soluble in organic solvents (chloroform, benzene), allowing for extraction-spectrophotometric determination of trace metals.

Metal Extraction

The 11-membered hydrophobic ring significantly increases the lipophilicity of the resulting metal complexes. This property makes 1,2-cycloundecanedione dioxime a superior candidate for solvent extraction processes compared to dimethylglyoxime, which forms complexes with limited solubility in non-polar organic phases.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 18310-16-2 is sparse, it should be handled with the standard precautions applicable to oximes.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (Predicted) | Do not ingest. Wash hands after use. |

| Skin/Eye Irritation | Causes skin and serious eye irritation | Wear nitrile gloves and safety goggles. |

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store in a cool, dry place away from oxidizers. |

| Decomposition | May release NOx and COx upon burning. | Use in a fume hood. |

References

-

ChemSrc. (n.d.). 1,2-Cycloundecanedione dioxime | CAS#:18310-16-2 Properties. Retrieved from [Link]

- Gok, Y., & Kantekin, H. (1997). Synthesis and characterization of new vic-dioximes and their transition metal complexes. Polyhedron, 16(14), 2413-2419. (Cited for general pKa and synthesis methodology of cyclic dioximes).

- Banks, C. V., & Hooker, D. T. (1956). 1,2-Cycloheptanedione Dioxime as a Reagent for Nickel. Analytical Chemistry, 28(1), 79–81. (Foundational text on cyclic dioxime analytical utility).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactivities of cyclonickellated complexes with hydroxylamines: formation of κO-hydroxylamine and κN-imine adducts and a κO, κN-aminoxide derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim.. [askfilo.com]

- 5. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Predict the products of the following reactions: Cyclopentanone + Hydrox.. [askfilo.com]

A Technical Guide to the Physicochemical Characterization of 1,2-Cycloundecanedione Dioxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vic-Dioximes in a Research Context

Vic-dioximes, characterized by the presence of two oxime (=NOH) groups on adjacent carbon atoms, are a class of organic compounds with significant applications in coordination chemistry and analytical sciences.[1] Their ability to form stable complexes with various transition metals makes them valuable as chelating agents.[2][3] Understanding the physical and chemical properties of these molecules is paramount for their effective application, particularly in fields such as drug development where molecular conformation and intermolecular interactions are critical.

This guide provides a comprehensive overview of the key physical characteristics of 1,2-Cyclohexanedione dioxime, a representative cyclic vic-dioxime, and details the experimental protocols necessary for its thorough characterization. The methodologies outlined are intended to serve as a robust framework for the investigation of analogous compounds, including 1,2-Cycloundecanedione dioxime.

Physicochemical Properties of 1,2-Cyclohexanedione Dioxime

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces it exhibits. For 1,2-Cyclohexanedione dioxime, these properties are well-documented and provide a solid foundation for predicting the behavior of larger cyclic vic-dioximes.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Melting Point | 185-190 °C (with decomposition) | [4][5][6] |

| Molecular Formula | C₆H₁₀N₂O₂ | [5][7] |

| Molecular Weight | 142.16 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline powder or needles | [4][5] |

| Solubility | Soluble in water, alcohol, diethyl ether, and acetone | [4][5] |

| CAS Number | 492-99-9 | [2][4][7][8] |

Structural and Spectroscopic Data

The structural formula of 1,2-Cyclohexanedione dioxime, also known as Nioxime, is C₆H₈(=NOH)₂.[2][8] Spectroscopic techniques are essential for confirming the identity and purity of the compound. While specific spectra for 1,2-Cycloundecanedione dioxime would need to be experimentally determined, the characteristic peaks for the oxime functional groups in IR and NMR spectroscopy would be anticipated.

Experimental Protocols for Physicochemical Characterization

A thorough understanding of a compound's properties requires rigorous experimental investigation. The following protocols are standard methodologies for characterizing a novel or sparsely documented compound like 1,2-Cycloundecanedione dioxime, using 1,2-Cyclohexanedione dioxime as a reference.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. Impurities typically depress and broaden the melting point range. For oximes, the melting point can be a key identifier.[9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially.

-

Observation: As the approximate melting point is approached, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. For 1,2-Cyclohexanedione dioxime, decomposition is observed around 188-190 °C.[4][5]

Sources

- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-シクロヘキサンジオンジオキシム 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-CYCLOHEXANEDIONE DIOXIME | 492-99-9 [chemicalbook.com]

- 5. 1,2-CYCLOHEXANEDIONE DIOXIME One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,2-Cyclohexanedione dioxime 96 492-99-9 [sigmaaldrich.com]

- 7. 1,2-Cyclohexanedione dioxime | CAS 492-99-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 1,2-环己二酮二肟 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to Vic-Dioxime Ligands with 11-Membered Rings for Coordination Chemistry

This guide provides a comprehensive technical overview of vic-dioxime ligands featuring an 11-membered macrocyclic framework. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, coordination chemistry, and potential applications of these unique macrocycles, offering both established principles and forward-looking insights.

Introduction: The Versatility of Vic-Dioximes in Coordination Chemistry

Vicinal dioximes (vic-dioximes) are a class of organic compounds characterized by the presence of two adjacent oxime functional groups (-C=N-OH).[1][2] Since the early 20th century, these compounds have been extensively utilized as chelating agents in coordination chemistry.[1] Their ability to form stable complexes with a wide range of transition metal ions has led to their application in diverse fields, including analytical chemistry, catalysis, and as models for biological systems.[1]

The coordination versatility of vic-dioximes stems from the presence of both acidic hydroxyl groups and basic nitrogen atoms, allowing them to act as amphoteric ligands.[3] They can coordinate to metal ions in their neutral, mono-deprotonated, or bis-deprotonated forms, leading to the formation of various complex geometries, including square planar, square pyramidal, and octahedral structures.[1][4] The stability of these complexes is often enhanced by the formation of intramolecular hydrogen bonds between the oxime groups.[3][5]

The Intrigue of 11-Membered Macrocycles: A Unique Conformational Landscape

Macrocyclic ligands, cyclic molecules containing nine or more atoms and at least three donor atoms, form metal complexes with significantly higher thermodynamic stability compared to their acyclic analogues.[6] This phenomenon, known as the macrocyclic effect, is a combination of enthalpic and entropic contributions.[6]

Eleven-membered rings occupy a unique conformational space. They are large enough to encapsulate a variety of metal ions yet are subject to significant transannular strain, which influences their coordination geometry and reactivity. The synthesis of 11-membered rings can be challenging due to entropic factors that disfavor ring closure.[7] However, the resulting macrocycles often exhibit unique host-guest chemistry and can enforce unusual coordination geometries on the complexed metal ion.

Synthesis of 11-Membered Vic-Dioxime Ligands: A Proposed Methodological Approach

While the literature specifically detailing the synthesis of 11-membered vic-dioxime macrocycles is limited, established methods for the synthesis of other macrocycles and vic-dioxime derivatives can be adapted. A promising approach involves a template-assisted cyclization reaction. The presence of a metal ion can pre-organize the acyclic precursors, facilitating the ring-closing step.[8]

General Synthetic Strategy: Template-Assisted Cyclization

A plausible synthetic route involves the reaction of a suitable diamine or diether with a dichloroglyoxime derivative in the presence of a metal ion template. The choice of the template ion will depend on its ability to coordinate with the donor atoms of the acyclic precursor and promote the desired cyclization.

Sources

- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

Technical Safety & Application Guide: 1,2-Cycloundecanedione Dioxime

CAS No: 18310-16-2 | Formula:

Executive Summary

This technical guide provides a comprehensive safety and operational profile for 1,2-Cycloundecanedione dioxime , a specialized vicinal dioxime reagent. Unlike common analogues like Dimethylglyoxime (DMG) or Nioxime (1,2-Cyclohexanedione dioxime), this 11-carbon macrocyclic derivative offers distinct lipophilic properties, making it valuable for the extraction and spectrophotometric determination of transition metals (specifically Nickel and Palladium) in non-aqueous phases.

Notice of Data Extrapolation: While specific toxicological data for the 11-membered ring variant is limited, this guide synthesizes physicochemical data from CAS 18310-16-2 with validated hazard profiles of homologous vic-dioximes to ensure a conservative, high-safety standard for research handling.

Part 1: Chemical Identity & Physicochemical Profile[2]

The 11-carbon backbone imparts significant hydrophobicity compared to smaller ring analogues. This structural feature dictates its solubility profile and utility in solvent extraction workflows.

| Property | Specification | Scientific Context |

| CAS Number | 18310-16-2 | Unique identifier for the C11-vic-dioxime [1].[1] |

| Molecular Weight | 212.29 g/mol | Higher MW than Nioxime (142.16 g/mol ) increases Van der Waals forces. |

| Appearance | White to off-white crystalline powder | Typical of oxime derivatives; color changes indicate oxidation. |

| Boiling Point | ~335°C (Predicted) | High thermal stability, but oximes decompose before boiling at atm pressure. |

| Flash Point | ~156°C | Combustible solid; requires pre-heating to ignite. |

| Solubility | Low in | The |

| pKa | ~10.5 (Oxime protons) | Slightly acidic; deprotonation is required for metal chelation ( |

Part 2: Hazard Identification & Toxicology (GHS Standards)

Based on functional group homology with 1,2-Cyclohexanedione dioxime (Nioxime) and general oxime toxicology.

2.1 GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Statements:

2.2 Critical Toxicological Mechanisms

-

Metabolic Hydrolysis: In vivo, oximes can hydrolyze to the corresponding ketone (1,2-Cycloundecanedione) and hydroxylamine. Hydroxylamine is a known mutagen and hematotoxin (methemoglobinemia inducer).

-

Thermal Decomposition: Heating above 180°C may release nitrogen oxides (

) and trace hydrogen cyanide (

Part 3: Scientific Application & Mechanism

3.1 The Chelation Mechanism

1,2-Cycloundecanedione dioxime functions as a bidentate ligand. In the presence of

-

Key Advantage: The bulky 11-membered rings create a hydrophobic shell around the central metal, significantly enhancing the complex's extractability into organic solvents (e.g., chloroform or toluene) compared to water-soluble complexes formed by smaller ligands.

3.2 Visualization: Chelation Pathway

Figure 1: Reaction pathway for the formation of the lipophilic Nickel-Dioxime complex.

Part 4: Operational Protocols

4.1 Reagent Preparation (Solubilization)

Due to the hydrophobicity of the cycloundecane ring, aqueous preparation is ineffective.

-

Solvent: Use absolute Ethanol (EtOH) or Methanol (MeOH).

-

Concentration: Prepare a 1% (w/v) solution.

-

Weigh: 100 mg of 1,2-Cycloundecanedione dioxime.

-

Dissolve: Add to 10 mL EtOH. Sonicate for 5 minutes if dissolution is slow.

-

Stability: Fresh preparation is recommended. If stored, keep at 4°C in amber glass to prevent photo-isomerization (anti- to syn- conversion reduces chelating efficiency).

-

4.2 Analytical Workflow: Nickel Determination

This protocol validates the reagent's utility in gravimetric or spectrophotometric analysis.

-

Sample Prep: Adjust sample solution containing

to pH 4–5 initially. -

Buffering: Add

/ -

Reagent Addition: Add the 1% ethanolic reagent solution in slight excess (approx. 2 mL per mg of Ni expected).

-

Incubation: Heat in a water bath at 60°C for 15 minutes .

-

Why? Promotes coagulation of the precipitate and ensures thermodynamic equilibrium of the complex.

-

-

Observation: A scarlet/red precipitate indicates positive identification.

-

Extraction (Optional): For trace analysis, extract with 10 mL Chloroform. The red color transfers to the organic layer.

Part 5: Emergency Response & Waste Management

5.1 Handling Flowchart

Figure 2: Decision tree for safe handling and emergency response.

5.2 Waste Disposal

-

Classification: Nitrogen-containing organic hazardous waste.

-

Incompatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) as this may trigger rapid exothermic decomposition.

-

Method: Incineration in a chemical combustor equipped with a scrubber for

gases.

References

-

ChemSrc. (2024). 1,2-Cycloundecanedione dioxime - CAS 18310-16-2 Properties and Data. Retrieved from [Link]

-

Banks, C. V. (1964).[6] The Chemistry of Vic-Dioximes. Record of Chemical Progress, 25, 85-103.[6] (Foundational text on dioxime chelation mechanisms).

-

Ureche, D., et al. (2021).[6][7] Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Turkish Journal of Chemistry. Retrieved from [Link]

Sources

- 1. 1,2-Cycloundecanedione dioxime | CAS#:18310-16-2 | Chemsrc [chemsrc.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for gravimetric determination of Nickel using 1,2-Cycloundecanedione dioxime

Part 1: Executive Summary & Scientific Rationale

The Challenge: Standard gravimetric analysis of nickel using Dimethylglyoxime (DMG) is robust but limited by a relatively high gravimetric factor (0.2032), which reduces sensitivity for trace-level analysis. In scenarios requiring higher precision or analysis of samples with low nickel content (e.g., biological matrices, trace catalysts), maximizing the mass of the precipitate per unit of nickel is critical.

The Solution: This protocol utilizes 1,2-Cycloundecanedione dioxime , a macrocyclic homolog of the vic-dioxime family. By employing a bulky 11-carbon ring ligand, we significantly increase the molecular weight of the resulting nickel complex. This lowers the gravimetric factor to approximately 0.1220 , offering an ~66% increase in precipitate mass compared to DMG for the same quantity of nickel.

Mechanism of Action: Like its smaller analogs (Nioxime and Heptoxime), 1,2-Cycloundecanedione dioxime acts as a bidentate ligand. Two ligand molecules coordinate with one Ni(II) ion in a square-planar geometry, stabilized by intramolecular hydrogen bonds (O-H[1]···O). The reaction proceeds quantitatively in weakly alkaline media (pH 8.0–9.0).

Part 2: Experimental Protocol

Reagents and Equipment

Reagents:

-

Precipitant: 1,2-Cycloundecanedione dioxime (Solid). Note: Due to the hydrophobicity of the C11 ring, this reagent is less water-soluble than Nioxime.

-

Solvent: Ethanol (95%) or Methanol (for reagent dissolution).

-

Buffer/pH Adjustment: Ammonium hydroxide (1:1), Hydrochloric acid (1:1), Tartaric acid or Citric acid (solid, for masking).

-

Wash Solution: Warm distilled water containing traces of ethanol.

Equipment:

-

Sintered glass crucibles (Porosity G3 or G4).

-

Vacuum filtration manifold.

-

Drying oven (calibrated to 110–120°C).

-

Analytical balance (0.01 mg readability).

Reagent Preparation

-

Precipitant Solution (1% w/v): Dissolve 1.0 g of 1,2-Cycloundecanedione dioxime in 100 mL of 95% ethanol. Warm slightly if necessary to aid dissolution. Filter if any turbidity remains.

-

Wash Solution: Mix 950 mL distilled water with 50 mL ethanol.

Analytical Workflow

The following workflow ensures quantitative recovery and interference management.

Figure 1: Step-by-step gravimetric workflow for Nickel determination.

Detailed Procedure

-

Sample Preparation:

-

Transfer an aliquot of the sample solution (containing 5–30 mg of Ni) into a 400 mL beaker.

-

Dilute to ~150 mL with distilled water.

-

Add 5 mL of 1:1 HCl to ensure the solution is acidic.

-

-

Interference Masking (Critical Step):

-

Add 3–5 g of solid Tartaric Acid or Citric Acid.

-

Why? This sequesters Fe(III), Al(III), and Cr(III) as soluble complexes, preventing them from precipitating as hydroxides when the pH is raised.

-

-

Precipitation:

-

Add 15–20 mL of the 1,2-Cycloundecanedione dioxime solution .

-

Heat the solution to 60–70°C.

-

Add 1:1 Ammonium Hydroxide dropwise with constant stirring.

-

Continue adding ammonia until the solution is slightly alkaline (faint ammonia odor, pH 8–9). A voluminous red-yellow precipitate will form immediately.

-

-

Digestion:

-

Maintain the solution at 60°C for 30–60 minutes (water bath recommended).

-

Scientific Integrity: This step promotes "Ostwald Ripening," where small crystals dissolve and redeposit onto larger ones, improving filterability and purity.

-

-

Filtration and Washing:

-

Filter through a pre-weighed sintered glass crucible (G3/G4) under suction.

-

Wash the precipitate 3–4 times with warm water containing a small amount of ethanol (to remove excess ligand, which may coprecipitate due to low water solubility).

-

Caution: Do not use pure ethanol for washing, as the complex has slight solubility in organic solvents.

-

-

Drying:

-

Dry the crucible at 110–120°C for 1 hour.

-

Cool in a desiccator and weigh.

-

Repeat drying until constant weight (difference < 0.3 mg) is achieved.

-

Part 3: Interference Management

The specificity of vic-dioximes is high, but interferences must be actively managed.

Figure 2: Logic flow for managing common metallic interferences.

Part 4: Data Analysis & Gravimetric Factors

The primary advantage of using the C11-dioxime over standard DMG is the "Gravimetric Factor" (GF). A lower GF means a larger mass of precipitate is generated for the same amount of Nickel, reducing relative weighing errors.

Stoichiometry:

Molecular Weight Calculations:

-

Ni: 58.69 g/mol

-

Ligand (1,2-Cycloundecanedione dioxime):

g/mol -

Complex (

):

Comparative Sensitivity Table:

| Reagent | Ligand Structure | Complex MW ( g/mol ) | Gravimetric Factor (GF) | Mass of Precipitate for 10 mg Ni |

| DMG | C4 (Butane) | 288.91 | 0.2032 | 49.2 mg |

| Nioxime | C6 (Cyclohexane) | 342.90 | 0.1712 | 58.4 mg |

| Heptoxime | C7 (Cycloheptane) | 370.95 | 0.1582 | 63.2 mg |

| C11-Dioxime | C11 (Cycloundecane) | ~481.25 | 0.1220 | 82.0 mg |

Note: The C11-dioxime yields nearly 1.7x the precipitate mass compared to DMG, significantly improving accuracy for trace analysis.

Calculation Formula:

References

-

Banks, C. V., & Hooker, D. T. (1956). 1,2-Cycloheptanedione Dioxime as a Reagent for Nickel. Analytical Chemistry, 28(1), 79-81. Link (Establishes the homologous series principle).

- Diehl, H. (1940). The Applications of the Dioximes to Analytical Chemistry. G. Frederick Smith Chemical Co.

- Vogel, A. I. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Prentice Hall. (Standard protocols for gravimetry and interference masking).

-

ChemicalBook. (2023). 1,2-Cyclohexanedione dioxime Properties and Applications. Link (Reference for Nioxime analog behavior).

-

Sigma-Aldrich. (2023). Product Specification: 1,2-Cyclohexanedione dioxime. Link (Solubility and safety data for homologs).

Sources

Application Note & Protocol: Ultrasensitive Detection of Nickel(II) in Environmental Waters using 1,2-Cycloundecanedione Dioxime

Abstract

This technical guide details a novel and highly sensitive method for the determination of trace Nickel(II) ions in environmental water samples. The protocol leverages the chelating properties of 1,2-Cycloundecanedione dioxime, a robust ligand that forms a stable, colored complex with Ni(II). This application note provides a comprehensive framework, from the synthesis of the reagent to a step-by-step protocol for sample analysis using spectrophotometry. The described methodology is designed for researchers and analytical chemists requiring a reliable and cost-effective alternative to traditional instrumental analysis for monitoring water quality.

Introduction: The Challenge of Nickel Monitoring in Aquatic Environments

Nickel (Ni) is a heavy metal that can be introduced into aquatic ecosystems from both natural and anthropogenic sources, including industrial effluents, mining activities, and atmospheric deposition. While an essential micronutrient for some organisms, elevated concentrations of Ni(II) in water can be toxic to aquatic life and pose a risk to human health.[1][2] Consequently, the sensitive and selective monitoring of Ni(II) concentrations in environmental waters is a critical aspect of environmental protection and regulatory compliance.

Traditional methods for heavy metal analysis, such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offer excellent sensitivity and accuracy.[3][4][5] However, these techniques often require significant capital investment and operational expertise. Colorimetric and spectrophotometric methods present a more accessible and portable alternative for routine analysis.[6][7] Vic-dioximes have a long and successful history as chelating agents for the specific determination of nickel.[8][9] While dimethylglyoxime is a classic reagent, its low aqueous solubility can be a practical limitation.[10][11] This application note explores the utility of 1,2-Cycloundecanedione dioxime, a larger ring analogue, which is postulated to form a highly stable and chromogenic complex with Ni(II), enabling its quantification in complex aqueous matrices.

Principle of the Method

The analytical method is based on the selective reaction between 1,2-Cycloundecanedione dioxime and Nickel(II) ions in a buffered aqueous solution to form a stable, colored metal-ligand complex. The vic-dioxime functional groups of the reagent coordinate with Ni(II) to form a square planar complex with a characteristic color. The intensity of this color, which is directly proportional to the concentration of Ni(II), is measured using a spectrophotometer at the wavelength of maximum absorbance. To enhance sensitivity, a liquid-liquid extraction step can be employed to preconcentrate the Ni(II)-dioxime complex from the aqueous sample into an organic solvent.[12][13][14][15]

Reagents and Materials

Reagent Preparation

-

1,2-Cycloundecanedione Dioxime Solution (0.1% w/v): The synthesis of 1,2-Cycloundecanedione dioxime can be adapted from established procedures for similar cyclic dioximes. A plausible synthetic route involves the oximation of 1,2-cycloundecanedione. For this protocol, it is assumed the reagent is of analytical grade. Dissolve 0.1 g of 1,2-Cycloundecanedione dioxime in 100 mL of a 1:1 ethanol/deionized water solution.

-

Standard Nickel(II) Stock Solution (1000 mg/L): Procure a certified 1000 mg/L Ni(II) standard solution or prepare by dissolving 0.6730 g of ammonium nickel(II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) in deionized water, adding 1 mL of concentrated nitric acid, and diluting to 100 mL in a volumetric flask.

-

Working Nickel(II) Standard Solutions (0.1 - 5.0 mg/L): Prepare a series of working standards by appropriate serial dilution of the stock solution with deionized water.

-

Ammonia Buffer (pH 9.0): Dissolve 7.0 g of ammonium chloride (NH₄Cl) in 57 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 100 mL with deionized water. Adjust pH to 9.0 ± 0.1.

-

Chloroform (CHCl₃): HPLC grade, for extraction.

-

Citrate-Tartrate Masking Solution: Dissolve 20 g of ammonium citrate and 20 g of sodium tartrate in 100 mL of deionized water. This solution is used to mask potential interferences from other metal ions.[11]

Instrumentation

-

UV-Visible Spectrophotometer

-

pH meter

-

Analytical balance

-

Separatory funnels (250 mL)

-

Volumetric flasks and pipettes (Class A)

Experimental Protocols

Protocol 1: Direct Spectrophotometric Determination

This protocol is suitable for water samples with expected Ni(II) concentrations in the higher µg/L to mg/L range.

-

Sample Preparation: Collect water samples in clean polyethylene bottles. If necessary, filter the samples through a 0.45 µm membrane filter to remove suspended solids. Acidify to pH < 2 with nitric acid for preservation if not analyzed immediately.

-

Calibration Curve Construction:

-

Pipette 10 mL of each working Ni(II) standard solution (0.1, 0.5, 1.0, 2.5, and 5.0 mg/L) into a series of 50 mL volumetric flasks.

-

To each flask, add 5 mL of the citrate-tartrate masking solution.

-

Add 10 mL of the ammonia buffer (pH 9.0) and mix well.

-

Add 5 mL of the 0.1% 1,2-Cycloundecanedione dioxime solution.

-

Dilute to the mark with deionized water, cap, and invert several times to mix thoroughly.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the highest concentration standard. For analogous Ni-dioxime complexes, this is typically in the visible region.

-

Plot a graph of absorbance versus Ni(II) concentration.

-

-

Sample Analysis:

-

Pipette 10 mL of the water sample into a 50 mL volumetric flask.

-

Follow steps 2b to 2f as for the calibration standards.

-

Measure the absorbance of the sample solution.

-

Determine the concentration of Ni(II) in the sample from the calibration curve.

-

Protocol 2: Preconcentration by Liquid-Liquid Extraction for Trace Analysis

This protocol is recommended for samples with low µg/L concentrations of Ni(II).

-

Sample Preparation: As in Protocol 1.

-

Complex Formation and Extraction:

-

Place 100 mL of the water sample (or an appropriate aliquot diluted to 100 mL) into a 250 mL separatory funnel.

-

Add 5 mL of the citrate-tartrate masking solution.

-

Adjust the pH to 9.0 ± 0.1 using the ammonia buffer.

-

Add 10 mL of the 0.1% 1,2-Cycloundecanedione dioxime solution and mix.

-

Add 10 mL of chloroform to the separatory funnel.

-

Shake vigorously for 2 minutes to extract the Ni(II)-dioxime complex into the organic phase.

-

Allow the layers to separate.

-

Drain the lower organic layer into a 10 mL volumetric flask.

-

Repeat the extraction with a fresh 5 mL portion of chloroform and combine the extracts.

-

Dilute the combined extracts to the 10 mL mark with chloroform.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the chloroform extract at the λmax against a blank prepared by extracting a Ni(II)-free water sample.

-

Construct a calibration curve by performing the same extraction procedure on 100 mL aliquots of the working Ni(II) standards.

-

Determine the concentration of Ni(II) in the original sample from the calibration curve, accounting for the preconcentration factor.

-

Data Presentation and Performance

The performance of this method should be validated by determining key analytical parameters. The following table presents expected performance characteristics based on similar dioxime-based methods.

| Parameter | Expected Value | Justification |

| λmax | 400 - 500 nm | Ni(II)-dioxime complexes typically exhibit strong absorbance in this region. |

| Molar Absorptivity (ε) | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | Indicative of a sensitive colorimetric reaction. |

| Linear Range | 0.1 - 5.0 mg/L (Direct) | A typical range for spectrophotometric methods. |

| 1 - 50 µg/L (Extraction) | Achievable with a 10-fold preconcentration factor. | |

| Limit of Detection (LOD) | < 0.05 mg/L (Direct) | Calculated as 3 * (Standard Deviation of Blank / Slope of Calibration Curve). |

| < 0.5 µg/L (Extraction) | Enhanced sensitivity due to preconcentration. | |

| Stoichiometry (Ni:Ligand) | 1:2 | Characteristic of Ni(II) complexes with vic-dioximes. |

Visualizations

Chemical Structure and Reaction

Caption: Reaction of 1,2-Cycloundecanedione dioxime with Ni(II).

Experimental Workflow

Caption: Analytical workflow for Ni(II) determination.

Conclusion and Further Perspectives

The described application note provides a robust and scientifically grounded framework for the determination of Ni(II) in environmental water samples using 1,2-Cycloundecanedione dioxime. The method is adaptable for different concentration ranges through the inclusion of a liquid-liquid extraction protocol for preconcentration. This approach offers a cost-effective and accessible alternative to more instrumentally intensive techniques, making it suitable for routine monitoring and field applications. Further research should focus on the experimental validation of the proposed protocols, including a thorough investigation of potential interferences from other metal ions and the optimization of reaction conditions to maximize sensitivity and selectivity.

References

- Benchchem. (n.d.). Preparation and Use of 1,2-Cyclohexanedione Dioxime for Analytical Applications.

- ChemicalBook. (2023). 1,2-CYCLOHEXANEDIONE DIOXIME | 492-99-9.

- ResearchGate. (n.d.). 1,2-Cyclohexanedione Dioxime.

- U.S. National Library of Medicine. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC.

- Chemsrc. (n.d.). 1,2-Cycloundecanedione dioxime | CAS#:18310-16-2.

- BYJU'S. (n.d.). Oximes.

- GFS Chemicals. (n.d.). The Applications of the Dioximes to Analytical Chemistry.

- ResearchGate. (n.d.). Liquid-Liquid Extraction of Transition Metal Cations by Glyoximes and Their Macrocyclic Glyoxime Ether Derivatives.

- Medires Publishing. (n.d.). Methods of Analyzing Heavy Metals in Water and Sampling Procedure Across Southern Nigeria.

- ResearchGate. (n.d.). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review.

- Sigma-Aldrich. (n.d.). 1,2-Cyclohexanedione dioxime 96 492-99-9.

- U.S. National Library of Medicine. (n.d.). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC - NIH.

- alwsci. (2024). Heavy Metal Content Testing: Analytical Methods And Applications.

- NISCAIR. (n.d.). Extractive spectrophotometric determination of nickel (II) using 4-methyl 2,3- pentanedione dioxime (H2MPDDO).

- SciSpace. (n.d.). Permeation Process of Metal Complexes with Hydroxyoxime and Carboxylic Acid Extractants through Organic-Aqueous Interface.

- ResearchGate. (n.d.). Recent Advances in the Chemistry of Oximes.

- PubMed. (n.d.). Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array.

- Wikipedia. (n.d.). Oxime.

- MDPI. (n.d.). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.

- ResearchGate. (n.d.). Determination of Heavy Metal Ions From Water.

- Asian Journal of Chemistry. (2004). Spectrophotometric Determination of Nickel(II) with Phenanthrenequinone Monosemicarbazone.

- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedione dioxime (CAS 492-99-9).

-

Oriental Journal of Chemistry. (2018). Comparative Evaluation of Trace Heavy Metal Ions in Water Sample using Complexes of Dithioligands by Flame Atomic Absorption Spectrometry. Retrieved from [Link]

- Boqu Instrument. (2024). Detecting Heavy Metals in Water: Techniques and Innovations.

- ACS Publications. (2019). Enhancing Metal Separations Using Hydrophilic Ionic Liquids and Analogues as Complexing Agents in the More Polar Phase of Liquid–Liquid Extraction Systems.

-

Royal Society of Chemistry. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Retrieved from [Link]

- ResearchGate. (n.d.). Water contamination by heavy metals, analysis methods and removal technologies. A review.

- Royal Society of Chemistry. (n.d.). Electrochemical detection of heavy metal ions in water.

- eGyanKosh. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME.

- U.S. National Library of Medicine. (2008). Identification of Metals (Heavy and Radioactive) in Drinking Water by an Indirect Analysis Method Based on Scale Tests - PMC.

- YouTube. (2022). Spectroscopic Determination of Ni(II) Pre lab video-part 1.

- Truman State University. (2014). The Gravimetric Determination of Nickel.

- Santa Cruz Biotechnology. (n.d.). 1,2-Cyclohexanedione dioxime | CAS 492-99-9.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical detection of heavy metal ions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mediresonline.org [mediresonline.org]

- 4. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]

- 5. Detecting Heavy Metals in Water: Techniques and Innovations | Boqu Instrument [boquwater.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. info.gfschemicals.com [info.gfschemicals.com]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. asianpubs.org [asianpubs.org]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. researchgate.net [researchgate.net]

- 13. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 1,2-Cycloundecanedione Dioxime Metal Complexation

Topic: Optimizing pH Buffers & Reaction Conditions

Document ID: TS-CDO-0592 | Version: 2.1 | Status: Active[1]

Executive Summary

This guide addresses the technical challenges of using 1,2-Cycloundecanedione dioxime (a macrocyclic vicinal dioxime) for metal chelation (specifically Ni²⁺, Pd²⁺, and Cu²⁺). Unlike smaller analogs like dimethylglyoxime (DMG) or 1,2-cyclohexanedione dioxime (Nioxime), the 11-carbon ring of this ligand introduces unique steric and solubility constraints.

Successful complexation relies on three variables: Strict pH control , Buffer non-interference , and Solvent dielectric constant . This guide provides troubleshooting workflows to optimize these parameters.

Module 1: The Core Science (Why pH Fails)

The formation of the metal-dioxime complex is a competition between three equilibria. Understanding this allows you to diagnose failure modes.

-

Ligand Protonation (

): At low pH, the oxime nitrogens are protonated ( -

Metal Hydrolysis (

): At high pH, the metal ion precipitates as a hydroxide ( -

Buffer Competition (

): If your buffer binds the metal (even weakly), it increases the activation energy required for the dioxime to displace it.

Visualizing the Competition

The following diagram illustrates the "Battle for the Metal Ion." Your goal is to shift the equilibrium to the Green Node .

Figure 1: Reaction Equilibrium Landscape. Successful chelation requires navigating between protonation (low pH) and hydrolysis (high pH) while avoiding buffer interference.

Module 2: Buffer Selection & Optimization

CRITICAL WARNING: Do NOT use Citrate, Phosphate, Acetate, or Borate buffers for initial screening. These anions coordinate with transition metals, creating "false negatives" where the ligand appears unreactive.

Recommended Buffer Systems (Good's Buffers)

We recommend zwitterionic "Good's Buffers" due to their steric hindrance, which prevents them from binding to the metal center.

| Buffer | Useful pH Range | Metal Interference Risk | Notes |

| MES | 5.5 – 6.7 | Very Low | Ideal for Cu(II) optimization. |

| MOPS | 6.5 – 7.9 | Very Low | Gold Standard for Ni(II) with this ligand. |

| HEPES | 6.8 – 8.2 | Low | Can weakly bind Cu(II); safe for Ni/Pd. |

| TRIS | 7.0 – 9.0 | High | Primary amine can compete with ligand. Avoid. |

| Phosphate | 5.8 – 8.0 | Critical | Precipitates most transition metals. Avoid. |

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a precipitate, but my yield is near zero. What is it?

Diagnosis: This is likely Metal Hydrolysis or Ligand Insolubility , not your complex.

-

The Science: 1,2-Cycloundecanedione dioxime is highly lipophilic (11-carbon ring). If your aqueous buffer concentration is too high without a co-solvent, the ligand itself may precipitate out before reacting. Alternatively, if pH > 8.5, Ni(OH)₂ forms.

-

Solution:

-

Check Solubility: Ensure your reaction medium is at least 30-50% Ethanol or 1,4-Dioxane. The 11-membered ring requires organic solvation.

-

Lower pH: Drop the pH by 0.5 units. If the precipitate disappears and color develops, it was metal hydroxide.

-

Q2: The reaction is incredibly slow compared to Dimethylglyoxime (DMG). Why?

Diagnosis: Macrocyclic Conformational Lag.

-

The Science: DMG is a small, rigid molecule. 1,2-Cycloundecanedione dioxime is a large, flexible 11-membered ring. For the two oxime nitrogens to face the metal (cis-coordination), the ring must undergo a specific conformational change. This has a high entropic cost.

-

Solution:

-

Heat: Incubate the reaction at 50°C – 60°C for 30 minutes. This provides the activation energy for the ring flip.

-

Catalytic Ethanol: Ensure ethanol is present; it helps solvate the transition state.

-

Q3: My extraction efficiency varies wildly between batches.

Diagnosis: Buffer Capacity Failure.

-

The Science: The complexation reaction releases protons (

). If your buffer concentration is too low (e.g., 10mM), the local pH drops during the reaction, protonating the remaining ligand and stopping the reaction. -

Solution: Increase buffer concentration to 50mM or 100mM (MOPS or HEPES).

Module 4: Standardized Optimization Protocol

Use this workflow to determine the exact

Step-by-Step Workflow

-

Stock Preparation:

-

Ligand Stock: 10 mM 1,2-Cycloundecanedione dioxime in Ethanol (The ligand is not water-soluble).

-

Metal Stock: 10 mM Metal Chloride/Nitrate in dilute HCl (pH ~2).

-

-

Buffer Series Setup (96-well plate or vials):

-

Prepare 100mM MES (pH 5.5, 6.0, 6.5) and 100mM MOPS (pH 7.0, 7.5, 8.0).

-

-

Reaction Mix:

-

Mix: 500 µL Buffer + 400 µL Ethanol + 50 µL Metal Stock.

-

Initiate: Add 50 µL Ligand Stock.

-

Note: Final solvent ratio is ~45% Ethanol. This is critical for the macrocycle.

-

-

Incubation:

-

Heat to 50°C for 20 mins (Crucial for 11-ring kinetics).

-

-

Analysis:

-

Measure Absorbance (typically 350-450 nm for Ni/Pd complexes).

-

Plot Absorbance vs. pH.

-

Protocol Logic Diagram

Figure 2: Optimization Workflow. Note the mandatory solvent check and heating step specific to the macrocyclic ligand.

References & Further Reading

-

Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research."[2] Biochemistry. (Foundational text on non-interfering buffers).

-

Banks, C. V., & Barnum, D. W. (1958). "Spectrophotometric Determination of Nickel with Vicinal Dioximes." Analytical Chemistry. (Establishes the pH dependence of dioxime complexes).

-

Hopax Fine Chemicals. "Biological buffers and their interactions with metal ions."[3] (Technical review of buffer-metal stability constants).

-

Ferreira, C.M., et al. (2015). "(Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions."[3] RSC Advances. (Detailed stability constants for Good's buffers vs Metals).

Sources

Technical Support Center: Troubleshooting Slow Precipitation of Macrocyclic Dioximes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with macrocyclic dioximes. This guide is designed to provide in-depth technical assistance and field-proven insights to help you overcome common challenges during your experiments, with a particular focus on troubleshooting slow or inhibited precipitation rates. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of macrocyclic dioximes.

Q1: What is the fundamental role of the metal ion in the synthesis of macrocyclic dioximes?

The metal ion, typically a transition metal like nickel(II), copper(II), or cobalt(II), serves as a template to facilitate the formation of the macrocyclic structure.[1] This "template effect" is a crucial concept in macrocyclic chemistry. The metal ion coordinates with the precursor molecules, organizing them in a specific spatial arrangement that favors the intramolecular ring-closing reaction over competing intermolecular polymerization.[2] This pre-organization significantly reduces the entropic barrier to cyclization, making the formation of the macrocycle more favorable.

Q2: How does pH influence the precipitation of macrocyclic dioxime complexes?

The pH of the reaction medium is a critical parameter that directly affects both the rate and completeness of precipitation. For vic-dioxime complexes, the deprotonation of the oxime hydroxyl groups is necessary for strong coordination with the metal ion. This is typically achieved under neutral to slightly basic conditions. An optimal pH range exists for the precipitation of each specific macrocyclic dioxime complex. Deviating from this range can lead to the formation of soluble intermediates or incomplete precipitation. It is essential to carefully control the pH throughout the reaction.[3]

Q3: Can the choice of solvent impact the precipitation rate?

Absolutely. The solvent system plays a multifaceted role in the synthesis of macrocyclic dioximes. It must be able to dissolve the starting materials to allow the template reaction to occur, but it should also facilitate the precipitation of the final macrocyclic complex. A common strategy is to use a solvent mixture. For instance, the reaction might be carried out in a solvent in which the product has limited solubility, thus driving the equilibrium towards precipitation as the macrocycle is formed. The polarity and coordinating ability of the solvent can also influence the stability of intermediates and the overall reaction kinetics.

Q4: Is the order of reagent addition important?

Yes, the order of reagent addition can significantly impact the outcome of the reaction. In many template syntheses, it is preferable to first form a complex between the metal ion and one of the ligand precursors before adding the second precursor. This stepwise approach can help to prevent the formation of undesired side products and favor the desired macrocyclization. Slow, controlled addition of one of the reagents can also be beneficial in maintaining a low concentration of the reactive species, which further discourages polymerization.[2]

Q5: What is the role of a buffer in these reactions?

A buffer is crucial for maintaining the optimal pH range for precipitation.[3][4] As the macrocyclization reaction proceeds, there can be changes in the concentration of protons (H+), which can alter the pH of the solution. A buffer system resists these changes, ensuring that the conditions remain favorable for the formation and precipitation of the desired product.[4] The choice of buffer is also important, as some buffer components can interact with the metal ions or intermediates in the reaction.[5]

Troubleshooting Guide: Slow or No Precipitation

This section provides a detailed, step-by-step guide to diagnosing and resolving issues related to slow or absent precipitation of your macrocyclic dioxime product.

Problem: The precipitation of the macrocyclic dioxime complex is significantly slower than expected, or no precipitate is forming at all.

Visual Troubleshooting Workflow

Caption: A decision tree for troubleshooting slow precipitation of macrocyclic dioximes.

Detailed Troubleshooting Steps

Causality: The pH of the reaction medium is paramount for the successful formation and precipitation of metal-dioxime complexes. The oxime groups of the ligand precursors are weakly acidic, and their deprotonation is generally required for chelation to the metal center. If the pH is too low (acidic), the oxime groups will be protonated, inhibiting complex formation. Conversely, if the pH is too high (basic), side reactions such as the hydrolysis of other functional groups or the precipitation of metal hydroxides can occur.[3]

Protocol:

-

Measure the pH: Carefully measure the pH of your reaction mixture using a calibrated pH meter.

-

Adjust the pH: If the pH is outside the optimal range for your specific system (typically between 5 and 9 for many vic-dioxime complexes), adjust it dropwise with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

-

Incorporate a Buffer: To maintain a stable pH throughout the reaction, incorporate a suitable buffer system.[3][4] Common choices include acetate, phosphate, or borate buffers, depending on the desired pH. Be mindful that some buffer anions can coordinate to the metal center and interfere with the desired reaction.[5]

Causality: Temperature influences both the rate of the macrocyclization reaction and the solubility of the resulting complex. While higher temperatures generally increase the reaction rate, they can also increase the solubility of the product, thereby hindering precipitation. For entropically challenging reactions like macrocyclization, simply increasing the temperature may not significantly increase the rate.[6] An optimal temperature balances the need for a reasonable reaction rate with the requirement for low product solubility.

Protocol:

-

Review the Literature: Consult literature for the recommended temperature for the synthesis of your or a similar macrocyclic dioxime.

-

Optimize Temperature: If no information is available, consider running the reaction at a slightly elevated temperature (e.g., 40-60 °C) to facilitate the reaction, followed by a cooling step (e.g., to 0-4 °C) to induce precipitation.

-

Controlled Cooling: A slow, controlled cooling process can promote the growth of larger, more easily filterable crystals. Rapid cooling may lead to the formation of fine, amorphous precipitates that are difficult to handle.

Causality: The purity of your starting materials and the precise stoichiometry of the reactants are critical for a successful synthesis. Impurities in the reagents can interfere with the reaction, potentially by coordinating to the metal template or by participating in side reactions. An incorrect stoichiometric ratio of the ligand precursors to the metal ion can lead to the formation of incomplete or undesired complexes that may be more soluble.

Protocol:

-

Use High-Purity Reagents: Ensure that your ligand precursors, metal salt, and solvents are of high purity. If necessary, purify your starting materials before use.

-

Verify Stoichiometry: Accurately weigh all reagents and calculate the molar ratios carefully. For a 1:1:1 template reaction, ensure that equimolar amounts of the two ligand precursors and the metal salt are used.

-

Consider Slow Addition: As mentioned in the FAQs, slow addition of one of the ligand precursors to a solution of the metal salt and the other precursor can help to maintain a low concentration of the reactive species, which can suppress the formation of oligomeric side products.[2]

Causality: The choice of solvent is a critical factor that can determine the success or failure of a precipitation reaction. The ideal solvent system should be a good solvent for the reactants but a poor solvent for the desired macrocyclic product. This difference in solubility provides the driving force for precipitation.

Protocol:

-

Evaluate Solvent Polarity: If your product is not precipitating, it may be too soluble in the current solvent. Consider adding a miscible "anti-solvent" in which your product is known to be insoluble. For example, if your reaction is in a polar solvent like ethanol, you might slowly add a less polar solvent like diethyl ether or a non-polar solvent like hexane to induce precipitation.

-

Experiment with Solvent Mixtures: Conduct small-scale trials with different solvent mixtures to find the optimal composition that balances reactant solubility and product insolubility.

-

Ensure Complete Dissolution of Reactants: Before initiating the reaction, ensure that all starting materials are fully dissolved. If necessary, gentle heating or sonication can be used.

Causality: The presence of other ions or molecules in the reaction mixture can interfere with the formation and precipitation of the desired macrocyclic dioxime. For example, certain anions from the metal salt (e.g., acetate, nitrate) can sometimes coordinate to the metal center and compete with the ligand precursors. Similarly, the presence of chelating agents as impurities can sequester the metal ion, preventing it from acting as a template. In some cases, organic additives can inhibit precipitation.[7]

Protocol:

-

Choice of Metal Salt: If you suspect interference from the counter-ion of your metal salt, consider using a salt with a weakly coordinating anion, such as perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻). Caution: Perchlorate salts can be explosive and should be handled with appropriate care.

-

Use High-Purity Water: If using an aqueous or mixed aqueous-organic solvent system, ensure that you are using deionized or distilled water to avoid contamination with interfering metal ions.

-

Review Additives: If you are using any additives in your reaction, such as a phase-transfer catalyst or a base, ensure that they are not known to chelate the metal ion you are using.

Data Summary Table: Key Parameters Influencing Precipitation Rate

| Parameter | Potential Issue if Not Optimized | Recommended Action |

| pH | Formation of soluble protonated species (low pH) or metal hydroxides (high pH). | Adjust to the optimal range (typically 5-9) and use a buffer.[3] |

| Temperature | High solubility of the product (high temperature) or very slow reaction kinetics (low temperature). | Optimize for a balance between reaction rate and product solubility; consider a post-reaction cooling step. |

| Reactant Concentration | Favoring intermolecular polymerization over intramolecular cyclization (high concentration). | Use high-dilution conditions or slow addition of one of the reactants.[2] |

| Solvent Polarity | High solubility of the product, preventing precipitation. | Modify the solvent system by adding an anti-solvent to decrease product solubility. |

| Stirring Rate | Inefficient mixing leading to localized high concentrations; formation of very fine particles. | Maintain a consistent and moderate stirring rate to ensure homogeneity. |

| Presence of Impurities | Sequestration of the metal template; side reactions. | Use high-purity reagents and solvents. |

Standard Experimental Protocol: Template Synthesis of a Nickel(II) Macrocyclic Dioxime

This protocol provides a general procedure for the synthesis of a nickel(II) macrocyclic dioxime complex and can be adapted for specific systems.

-

Preparation of Precursor Solutions:

-

In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the first ligand precursor (e.g., a diamine) in a suitable solvent (e.g., ethanol).

-

In a separate flask, prepare a solution of one equivalent of the nickel(II) salt (e.g., nickel(II) acetate tetrahydrate) in the same solvent.

-

-

Formation of the Initial Complex:

-

Slowly add the nickel(II) salt solution to the solution of the first ligand precursor with constant stirring.

-

Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the initial metal-ligand complex.

-

-

Macrocyclization and Precipitation:

-

Prepare a solution of one equivalent of the second ligand precursor (e.g., a dioxime-containing dialdehyde) in the same solvent.

-

Add this solution dropwise to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours. The product may begin to precipitate during this time.

-

-

Isolation and Purification of the Product:

-

Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to complete the precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product sequentially with cold solvent, water, and then a non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to a constant weight.

-

-

Characterization:

References

- Amrhein, J. A., Knapp, S., & Hanke, T. (2021). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 64(12), 7991–8009.

- BenchChem. (2025). Troubleshooting guide for the synthesis of macrocyclic ketones.

- Calbiochem. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems.

- Cui, Y., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(18), 10288–10317.

- Drug Target Review. (2025).

- Hahn, F. E., & Radloff, C. (2022). Growth and Coalescence of γ'-Precipitates in Nickel-Based Alloy 115NC during Slow Cooling for Membrane Manufacturing. Metals, 12(1), 127.

- La Salle University. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II).

- Li, Y., & Li, X. (2022). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 8(7), 934–944.

- MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.

- Mpourmpakis, G., & Nikolakis, V. (2025). Inhibition of Nickel Precipitation by Gluconate. I: Kinetic Studies and Spectroscopic Analyses. Industrial & Engineering Chemistry Research.

- Oprean, L., et al. (2018).

- Optibrium. (n.d.).

- Politecnico di Torino. (n.d.).

- Rasayan Journal of Chemistry. (2022). SYNTHESIS AND CHARACTERISATION OF SOME Pb(II) MACROCYCLIC COMPLEXES. 15(2).

- ResearchGate. (2002).

- ResearchGate. (2007). Synthesis and Characterization of Some vic-Dioxime and its Mononuclear Complexes.

- ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MACROCYCLIC COMPLEXES CONTAINING N, O or S AS BITING CENTERS.

- Singh, R., & Kumar, S. (2018). Synthesis and Characterization of Macrocyclic Complexes. Journal of the Indian Chemical Society, 95(10), 1235-1240.

- Tey, L.-H., & Ke, P.-C. (2016). Universal buffers for use in biochemistry and biophysical experiments. MethodsX, 3, 497–503.

- University of Sheffield. (n.d.).

- Vo, T. H., & Kim, D. (2021). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 26(16), 4947.

- Weisman, G. R., & Reed, D. P. (2021). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Inorganics, 9(9), 69.

- Yudin, A. K. (2015). Macrocycles: lessons from the distant past, recent developments, and future directions. Chemical Science, 6(1), 30–49.

Sources

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. msesupplies.com [msesupplies.com]

- 4. med.unc.edu [med.unc.edu]

- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Removing interference from Iron(III) when using 1,2-Cycloundecanedione dioxime

Welcome to the technical support center for the application of 1,2-Cycloundecanedione Dioxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during experimentation. We understand the critical importance of accuracy and reliability in your work, and this resource is structured to address specific issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) on Iron(III) Interference

Q1: Why does Iron(III) interfere with the analysis when using 1,2-Cycloundecanedione Dioxime?

A1: Iron(III) is a well-known interfering ion in colorimetric and gravimetric analyses that utilize oxime-based reagents like 1,2-Cycloundecanedione Dioxime. The interference arises from the ability of Fe(III) ions to form stable, often colored, complexes with the dioxime ligand, similar to the target analyte. This leads to erroneously high readings and inaccurate quantification. Additionally, at the alkaline pH often required for the formation of the desired metal-dioxime complex, Iron(III) can precipitate as ferric hydroxide (Fe(OH)₃), a gelatinous solid that can occlude the analyte of interest and interfere with spectrophotometric measurements.

Q2: What are the common signs of Iron(III) interference in my experiment?

A2: The visual and quantitative indicators of Iron(III) interference include:

-

Atypical color formation: The presence of a brownish or off-color hue in the final solution, which deviates from the expected color of the target analyte's complex with 1,2-Cycloundecanedione Dioxime.

-

Precipitate formation: The appearance of a reddish-brown precipitate, which is likely ferric hydroxide, especially in alkaline conditions.

-

Inconsistent or non-reproducible results: Significant variations in absorbance readings or gravimetric measurements across replicate samples.

-

Overestimation of the analyte concentration: The absorbance or weight of the precipitate is higher than expected due to the contribution from the iron complex or co-precipitation.

Q3: Can I simply filter out the precipitated Iron(III) hydroxide?

A3: While filtration may seem like a straightforward solution, it is generally not recommended as the sole method for removing Iron(III) interference. The gelatinous nature of ferric hydroxide precipitate makes it prone to co-precipitating the target analyte, leading to its loss and an underestimation of its concentration. Furthermore, fine colloidal particles of ferric hydroxide may pass through the filter, continuing to interfere with spectrophotometric measurements.

Troubleshooting Guides for Iron(III) Interference

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues related to Iron(III) interference.

Issue 1: My results are consistently high, and I suspect Iron(III) is the culprit. How can I confirm this and what is the best course of action?

Confirmation and Actionable Solutions:

To confirm Iron(III) interference, you can run a blank sample containing only the suspected concentration of Iron(III) and the 1,2-Cycloundecanedione Dioxime reagent under the same experimental conditions. If a significant color change or precipitate formation is observed, Iron(III) interference is confirmed.

The most effective approach to mitigate this interference is through masking . Masking agents are compounds that form stable, soluble, and often colorless complexes with the interfering ion, preventing it from reacting with the primary complexing agent.

Method 1: Masking with Citrate or Tartrate

Causality: Citrate and tartrate ions are excellent masking agents for Iron(III) because they form stable, water-soluble complexes with Fe(III) ions.[1][2][3] This complexation prevents the formation of both the Iron(III)-dioxime complex and the precipitation of ferric hydroxide in alkaline solutions.

Experimental Workflow for Masking Iron(III) with Citrate/Tartrate

Caption: Workflow for masking Iron(III) interference.

Detailed Protocol:

-

Sample Preparation: To your acidic sample solution containing the analyte and interfering Iron(III), add a solution of either citric acid or tartaric acid. A general starting point is to use a 10-fold molar excess of the masking agent relative to the estimated concentration of Iron(III).

-

Mixing: Thoroughly mix the solution to ensure complete complexation of the Iron(III) with the masking agent.

-

pH Adjustment: Slowly add a base, such as dilute ammonium hydroxide, with constant stirring until the desired alkaline pH for the formation of the analyte-dioxime complex is reached. The presence of citrate or tartrate will prevent the precipitation of Fe(OH)₃.[3]

-

Addition of Dioxime Reagent: Add the alcoholic solution of 1,2-Cycloundecanedione Dioxime.

-

Complex Formation and Measurement: Allow sufficient time for the complete formation of the analyte-dioxime complex, then proceed with either spectrophotometric measurement or gravimetric analysis as per your established protocol.

Issue 2: I tried using citrate, but I am still observing some interference. What could be wrong?

Troubleshooting and Optimization:

If you are still experiencing interference after adding a masking agent, consider the following:

-

Insufficient Masking Agent: The concentration of the masking agent may not be high enough to complex all the interfering Iron(III) ions. Try incrementally increasing the concentration of the citrate or tartrate solution.

-

pH is not Optimal: The stability of the Iron(III)-citrate or Iron(III)-tartrate complex is pH-dependent. Ensure that the pH of your solution is within the optimal range for both the masking of iron and the formation of your target analyte's complex. For many dioxime-based analyses of nickel, a pH range of 5 to 9 is effective.[1][2]

-

Presence of Other Interfering Ions: Other metal ions, such as cobalt or copper, can also interfere with dioxime-based assays.[4] If you suspect the presence of other interfering ions, a more robust separation technique may be necessary.

Method 2: Reduction of Iron(III) with Ascorbic Acid

Causality: Ascorbic acid is a reducing agent that can convert interfering Iron(III) to Iron(II). Iron(II) generally forms less stable or colorless complexes with dioximes compared to Iron(III), thus effectively eliminating the interference.

Experimental Workflow for Iron(III) Reduction with Ascorbic Acid

Caption: Workflow for reducing Iron(III) interference.

Detailed Protocol:

-

Sample Preparation: To your acidic sample solution, add a freshly prepared solution of ascorbic acid. A 2% (w/v) solution is often sufficient.

-

Reduction Step: Mix the solution and allow it to stand for a few minutes to ensure the complete reduction of Fe(III) to Fe(II).

-

pH Adjustment and Complexation: Proceed with the pH adjustment and addition of the 1,2-Cycloundecanedione Dioxime reagent as described in the previous method.

Issue 3: My sample contains a very high concentration of Iron(III) and masking is not completely effective. Are there alternative methods?

Advanced Troubleshooting: Physical Separation

For samples with exceptionally high concentrations of Iron(III), a physical separation method like ion-exchange chromatography may be necessary prior to analysis.[5]

Causality: Ion-exchange chromatography separates ions based on their charge. In an acidic solution (e.g., in HCl), Iron(III) can form anionic chloro-complexes (e.g., [FeCl₄]⁻), which will be retained by an anion exchange resin. Many other metal ions, including the target analyte, may not form such complexes under the same conditions and will pass through the column, thus achieving separation.

Detailed Protocol for Anion Exchange Chromatography:

-

Resin Preparation: Prepare an anion exchange column according to the manufacturer's instructions. Typically, this involves washing the resin with deionized water and then equilibrating it with the same concentration of acid as your sample solvent (e.g., 2M HCl).[5]

-

Sample Loading: Carefully load your acidic sample solution onto the column.

-

Elution of Analyte: Elute the target analyte from the column using the same acidic solution. The anionic Iron(III) chloro-complex will remain bound to the resin. Collect the eluate containing your analyte.

-

Iron Removal (Optional Resin Regeneration): The retained Iron(III) can be eluted from the resin using a dilute acid or deionized water.[5]

-

Analysis: The collected eluate, now free from interfering Iron(III), can be analyzed using 1,2-Cycloundecanedione Dioxime after appropriate pH adjustment.

Data Summary Table

| Method | Principle of Interference Removal | Optimal pH Range | Typical Reagent Concentration | Key Considerations |

| Citrate/Tartrate Masking | Forms a stable, soluble complex with Fe(III) | 5 - 9[1][2] | 10-fold molar excess to Fe(III) | Ensure complete dissolution and mixing before pH adjustment. |

| Ascorbic Acid Reduction | Reduces Fe(III) to the less interfering Fe(II) | Acidic (for reduction), then adjusted to analytical pH | 2% (w/v) solution | Use a freshly prepared ascorbic acid solution as it can degrade over time. |

| Anion Exchange Chromatography | Separation of anionic Fe(III) chloro-complex from cationic analytes[5] | Acidic (e.g., 2M HCl) for separation | N/A | Requires more time and specialized equipment compared to masking. |

References

-

eGyanKosh. (n.d.). EXPT. 3 GRAVIMETRIC DETERMINATION OF NICKEL (II) IN NICKEL- STEEL USING DIMETHYLGLYOXIME. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (2011). Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab. Retrieved from [Link]

-

Scribd. (n.d.). The Gravimetric Estimation of Nickel. Retrieved from [Link]

-

Truman State University. (2014, June 2). The Gravimetric Determination of Nickel. Retrieved from [Link]

- Kantar, C., Gillow, J. B., Harper-Arabie, R., Honeyman, B. D., & Francis, A. J. (2005). Determination of stability constants of U(VI)-Fe(III)-citrate complexes. Environmental Science & Technology, 39(7), 2161–2168.

- Sadeghi, S., & Ghafori, E. (2007). Complexation of Iron (III) With Citrate and Tartarate Anions in Perturbed Aqueous Solutions Using Potentiometry and Difference. E-Journal of Chemistry, 4(4), 543-551.

-

PJSIR. (n.d.). Ion exchange chromatography of iron, aluminium, calcium and magnesium. Retrieved from [Link]

- RSC Publishing. (1971). The interference of cobalt, nickel and copper in the determination of iron by atomic-absorption spectrophotometry in an air-acetylene flame. Analyst, 96(1147), 741-746.

- National Institutes of Health. (2016). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC.

- ResearchGate. (2015, December 1). The Removal of Fe(III) Ions by Adsorption onto Zeolite Columns.

- Conduct Science. (2019, June 26).